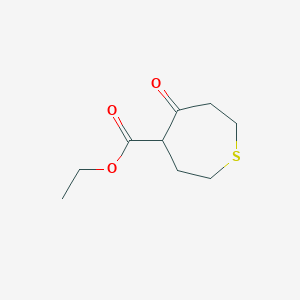

Ethyl 5-oxothiepane-4-carboxylate

描述

Ethyl 5-oxothiepane-4-carboxylate is a heterocyclic organic compound . It has a molecular weight of 202.27 and its IUPAC name is ethyl 5-oxothiepane-4-carboxylate . The compound is stored at room temperature and has a physical form of oil .

Synthesis Analysis

The synthesis of Ethyl 5-oxothiepane-4-carboxylate involves two stages . In the first stage, Tetrahydrothiopyran-4-one is combined with boron trifluoride diethyl etherate in diethyl ether at -30℃ for 2 hours under an inert atmosphere . In the second stage, diazoacetic acid ethyl ester is added to the mixture in diethyl ether at temperatures ranging from -30 to 20℃ .

Molecular Structure Analysis

The molecular structure of Ethyl 5-oxothiepane-4-carboxylate includes a total of 27 bonds, 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 seven-membered ring, 1 ester (aliphatic), 1 ketone (aliphatic), and 1 sulfide .

Chemical Reactions Analysis

The chemical reaction of Ethyl 5-oxothiepane-4-carboxylate involves the use of boron trifluoride diethyl etherate in diethyl ether at -30℃ for 2 hours under an inert atmosphere . This is followed by the addition of diazoacetic acid ethyl ester in diethyl ether at temperatures ranging from -30 to 20℃ .

Physical And Chemical Properties Analysis

Ethyl 5-oxothiepane-4-carboxylate has a molecular weight of 202.27 . It is stored at room temperature and has a physical form of oil . The compound’s IUPAC name is ethyl 5-oxothiepane-4-carboxylate .

科研应用

Synthesis of Chiral Compounds

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylates have been used in the synthesis of chiral 2-aminoalkyloxazole-5-carboxylates. These compounds are synthesized by N-acylation with natural and synthetic phthalimidylamino acids and further processed under UV irradiation in acetone, providing a method to produce chiral compounds (Cox, Prager, Svensson, & Taylor, 2003).

Facile Synthesis of Cage Compounds

A study reported a facile synthesis method for ethyl 5-oxohomoadamantane-4-carboxylate, a cage analogue of acetoacetic ester. This compound was used to synthesize various derivatives that may possess potential viral ion channel abrogating activity, highlighting its use in creating conformationally rigid lipophilic moieties (Klimochkin, Tkachenko, & Rybakov, 2018).

CNS Active Compounds Synthesis

Ethyl 5-oxo-2,5-dihydroisoxazole-4-carboxylate has been employed in the synthesis of central nervous system (CNS) active compounds. By treating this compound with various chlorinated heterocycles, a range of products were obtained, including those causing loss of motor control in mice (Hung, Janowski, & Prager, 1985).

Photolytic Pathways

This compound has also been studied for its photolytic behavior. When photolysed in different solvents, it demonstrated two competing photolytic pathways: reversible photoisomerisation to a ketene and loss of carbon dioxide to form a singlet imino-carbene (Ang & Prager, 1992).

Antimicrobial Activity

Ethyl 2-amino-4-methylthiazole-5-carboxylate, a derivative of the thiazole group and a substantial derivative of Ethyl 5-oxothiepane-4-carboxylate, has been modified and synthesized for antimicrobial activities against various strains of bacteria and fungi. These studies are crucial in understanding the structure-activity relationships of these molecules (Desai, Bhatt, & Joshi, 2019).

性质

IUPAC Name |

ethyl 5-oxothiepane-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3S/c1-2-12-9(11)7-3-5-13-6-4-8(7)10/h7H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQMWZJTPNYWOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCSCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-oxothiepane-4-carboxylate | |

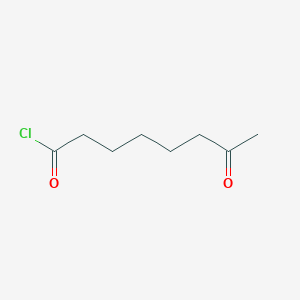

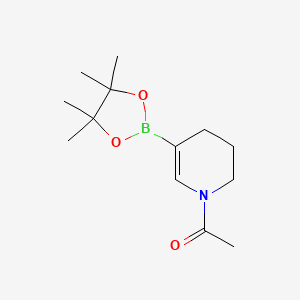

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

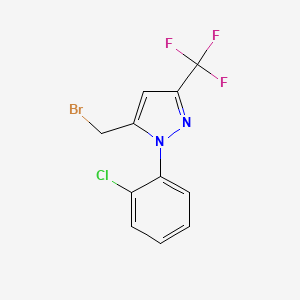

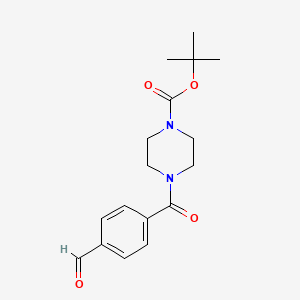

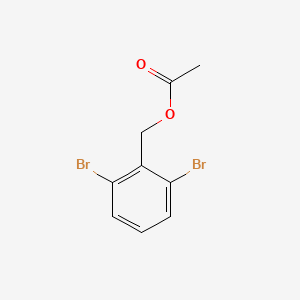

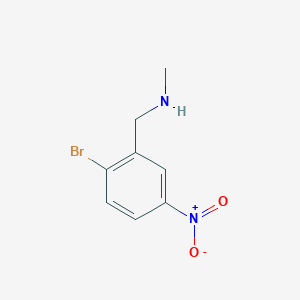

Feasible Synthetic Routes

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-methyl-2-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-1-ol](/img/structure/B1397747.png)